molecular formula C9H10BrClN2 B1449398 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine CAS No. 1335056-00-2

5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine

Cat. No.: B1449398
CAS No.: 1335056-00-2
M. Wt: 261.54 g/mol
InChI Key: JZPBVTDXOKDJSJ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine typically involves the halogenation of pyridine derivatives followed by the introduction of the pyrrolidine group. One common method involves the use of palladium-catalyzed amination reactions. For instance, 5-Bromo-2-chloropyridine can be reacted with pyrrolidine in the presence of a palladium catalyst to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while oxidation and reduction reactions can modify the pyrrolidine ring.

Scientific Research Applications

5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, while the pyrrolidine group can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the pyrrolidine group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and materials with enhanced performance.

Properties

IUPAC Name

5-bromo-2-chloro-3-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClN2/c10-7-5-8(9(11)12-6-7)13-3-1-2-4-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPBVTDXOKDJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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